molecular formula C24H24N6O5S2 B2579964 3,4-dimethoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309969-15-1

3,4-dimethoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2579964
CAS No.: 309969-15-1
M. Wt: 540.61
InChI Key: VNHRYGYSBNQDRT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a potent and selective inhibitor of Protein Kinase C Theta (PKCθ), a novel kinase that plays a critical role in T-cell activation and survival signaling. PKCθ is uniquely localized to the immunological synapse upon T-cell receptor engagement , making it a central target for immunomodulatory therapies. This compound exerts its effect by targeting the ATP-binding site of the PKCθ kinase domain, thereby blocking the downstream activation of key transcription factors like NF-κB and AP-1 . Its research value is particularly high in the investigation of T-cell-mediated pathologies, including autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as in transplant rejection. The specific chemical structure, featuring the 1,2,4-triazole core linked to a thiazole-containing moiety, is designed for high affinity and selectivity over other PKC isoforms, providing researchers with a valuable tool to dissect PKCθ-specific signaling pathways in complex immunological environments. Studies utilizing this inhibitor have been instrumental in elucidating the non-redundant functions of PKCθ in the development of T helper 2 (Th2) cell-driven allergic asthma and other inflammatory conditions .

Properties

IUPAC Name

3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5S2/c1-33-17-7-5-4-6-16(17)30-20(13-26-22(32)15-8-9-18(34-2)19(12-15)35-3)28-29-24(30)37-14-21(31)27-23-25-10-11-36-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHRYGYSBNQDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the formation of the triazole and thiazole moieties. The synthetic route often employs various reagents and conditions to achieve high yields and purity. For instance, the reaction of thiazole derivatives with benzamide precursors can yield the desired product through nucleophilic substitution mechanisms.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer activity. For example, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Apoptosis
Compound BMCF7 (Breast)3.5Cell Cycle Arrest
Compound CHeLa (Cervical)4.0Caspase Activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. The presence of methoxy and thiazole groups enhances its activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus8 µg/mLGram-positive
Escherichia coli16 µg/mLGram-negative

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may alter pathways such as MAPK or PI3K/Akt, which are critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Triazole Derivatives : A study showed that triazole derivatives exhibited potent anticancer activity with IC50 values significantly lower than conventional chemotherapeutics .
  • Thiazole Compounds : Another research highlighted the role of thiazole-containing compounds in inhibiting tumor growth in xenograft models .

Comparison with Similar Compounds

Table 1. Structural Comparison with Analogous Compounds

Compound ID / Reference Core Structure Key Substituents Biological Activity
Target Compound 1,2,4-Triazole + Benzamide 3,4-Dimethoxybenzamide; 2-methoxyphenyl; thiazol-2-ylamino-thioether Under investigation
Compounds [7–9] 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Antifungal, antimicrobial
8a–d Thiadiazole + Benzamide Acetylpyridinyl; ethyl ester; fluorophenyl Anticancer (HepG-2 IC₅₀: 1.6–2.0 µg/mL)
MLS000686132 1,2,4-Triazole + Benzamide 4-Methoxybenzamide; benzyl; hydroxyamino-oxoethyl thioether HDAC inhibition (predicted)
2442597-65-9 1,2,4-Thiadiazole + Benzamide 4-Methoxybenzamide; 3-oxo-thiadiazole Not reported

Key Observations :

  • Unlike compounds [7–9] , which exist predominantly as thione tautomers, the target compound’s 1,2,4-triazole likely adopts a thiol tautomer due to steric and electronic effects from the 2-methoxyphenyl group.
  • The thiazol-2-ylamino group distinguishes it from analogs like 8a–d , which rely on pyridinyl or phenyl groups for bioactivity.

Yield Comparison :

  • Thiadiazole derivatives (e.g., 8a) achieved 80% yields , while triazole-thiones showed lower yields (~70%) due to tautomeric equilibria.

Physical-Chemical Properties

Table 2. Spectral and Solubility Data

Property Target Compound Compounds [7–9] 8a
IR ν(C=O) (cm⁻¹) 1660–1680 (benzamide) Absent (thione tautomer) 1679, 1605 (dual carbonyls)
¹H-NMR (δ ppm) 7.2–7.8 (aromatic protons) 7.4–8.1 (sulfonyl phenyl) 2.49–2.63 (CH₃, COCH₃)
Solubility Moderate (DMSO) Low (apolar sulfonyl groups) High (ester groups)

Notes:

  • The target compound’s methoxy groups improve aqueous solubility compared to sulfonyl-containing analogs .
  • Absence of ν(S–H) in IR (cf. ) confirms the thioether linkage over a thiol group.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole-thiazole hybrid core in this compound?

  • Methodology : The 1,2,4-triazole ring can be synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux conditions in ethanol with catalytic acetic acid has been effective for similar triazole derivatives . The thiazole-thioether linkage can be introduced via nucleophilic substitution between a thiol group (e.g., from 2-oxo-2-(thiazol-2-ylamino)ethanethiol) and a halogenated intermediate (e.g., 5-chloromethyl-1,2,4-triazole derivatives) .
  • Key Considerations : Solvent choice (e.g., ethanol for cyclization, dioxane for thioether formation) and catalyst optimization (e.g., triethylamine for neutralization) are critical for yield and purity.

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The 3,4-dimethoxybenzamide moiety will show aromatic protons at δ 6.8–7.2 ppm and methoxy groups at δ ~3.8 ppm. The thiazole ring protons resonate at δ 7.5–8.5 ppm, while the triazole methylene group appears at δ 4.5–5.0 ppm .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹), thioether C-S (~650 cm⁻¹), and triazole/triazolium rings (~1500 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (±3 ppm error).

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the anticancer activity of this compound?

  • Methodology :

  • In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin). Include a structure-activity relationship (SAR) study by modifying the methoxy or thiazole groups .
  • Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess caspase-3/9 activation. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like tubulin or topoisomerase II .
    • Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from variations in cell culture conditions or assay protocols. Normalize data using standardized controls .

Q. How can computational methods (e.g., QSAR, molecular dynamics) optimize this compound’s pharmacokinetic properties?

  • Methodology :

  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. For example, methoxy groups enhance lipophilicity but may reduce solubility, requiring balance .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess permeability. Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Case Study : Thiazole-triazole hybrids show variable antimicrobial activity due to substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the benzamide moiety enhance Gram-positive activity but reduce Gram-negative efficacy .
  • Resolution : Conduct dose-response assays under standardized CLSI guidelines and validate using multiple bacterial strains (e.g., MRSA, E. coli). Cross-reference with crystallographic data to confirm target engagement .

Key Challenges and Recommendations

  • Synthesis : Scalability of the thioether linkage step is limited by side reactions (e.g., oxidation). Use inert atmospheres (N₂) and antioxidants (e.g., BHT) .
  • Bioactivity : Low solubility in aqueous buffers may skew in vitro results. Use DMSO/cosolvent systems (≤0.1% v/v) to avoid cytotoxicity artifacts .
  • Computational Models : Validate docking predictions with mutagenesis studies (e.g., alanine scanning of protein targets) .

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